Cas no 886965-06-6 (N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide)

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxamide, N-(7-chloro-4-methoxy-2-benzothiazolyl)-N-(3-pyridinylmethyl)-
- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide
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- Inchi: 1S/C19H14ClN3O2S2/c1-25-14-7-6-13(20)17-16(14)22-19(27-17)23(11-12-4-2-8-21-10-12)18(24)15-5-3-9-26-15/h2-10H,11H2,1H3
- InChI Key: MRURVLQIXQKENP-UHFFFAOYSA-N
- SMILES: C1(C(N(C2=NC3=C(OC)C=CC(Cl)=C3S2)CC2=CC=CN=C2)=O)SC=CC=1
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2710-0507-4mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
886965-06-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2710-0507-75mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
886965-06-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2710-0507-3mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
886965-06-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2710-0507-40mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
886965-06-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2710-0507-5mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
886965-06-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2710-0507-15mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
886965-06-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2710-0507-2μmol |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
886965-06-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2710-0507-5μmol |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
886965-06-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2710-0507-25mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
886965-06-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2710-0507-30mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
886965-06-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide Related Literature
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
Additional information on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide
Professional Introduction to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide (CAS No. 886965-06-6)
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 886965-06-6, represents a promising candidate for further exploration in drug discovery and development. Its unique structural features, combining a thiophene core with benzothiazole and pyridine moieties, make it an intriguing subject for synthetic chemists and biologists alike.
The structural composition of this molecule is pivotal in determining its potential biological activities. The presence of a 7-chloro-4-methoxy substituent on the benzothiazole ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Similarly, the pyridin-3-yl group appended to the thiophene scaffold contributes to the molecule's overall pharmacophore, enhancing its binding affinity to specific enzymes or receptors. These structural elements are critical in designing molecules with tailored biological properties.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. Among these, benzothiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide, is no exception. Its dual functionality makes it a versatile scaffold for developing novel therapeutic agents.
The benzothiazole moiety is known for its ability to interact with various biological targets, including enzymes and nuclear receptors. The 7-chloro and 4-methoxy substituents further enhance its pharmacological potential by influencing electron distribution and solubility. These features are particularly relevant in the context of drug design, where optimizing molecular properties is essential for achieving high efficacy and low toxicity.
The thiophene ring in this compound adds another layer of complexity, providing a rigid structure that can be fine-tuned for specific interactions. Thiophenes have been widely used in medicinal chemistry due to their ability to cross the blood-brain barrier and their role as intermediates in many bioactive molecules. The combination of thiophene with benzothiazole and pyridine creates a multifaceted pharmacophore that could be exploited for various therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. Molecular docking studies have been particularly useful in understanding how N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide interacts with target proteins. These studies suggest that the compound may exhibit inhibitory activity against several key enzymes involved in cancer progression and inflammation.
In vitro experiments have also provided valuable insights into the potential of this compound. Preliminary results indicate that it can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation pathways. Additionally, the compound shows promise in inhibiting kinases that play a crucial role in cell signaling pathways associated with cancer.
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yli)methylthiophene carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex molecular framework efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the structure for improved biological activity.
The development of new drugs is a lengthy process that requires rigorous testing to ensure safety and efficacy. However, compounds like N-(7-chloro 4-methoxy 1 3-benzothiazol 2 yl) N(< strong >pyridin 3 yl strong >)methylthiophene 2 carboxamide offer hope by providing novel chemical entities that can be further optimized through structure-based drug design approaches.
In conclusion, N-(7-chloro 4-methoxy 1 3-benzothiazol 2 yl) N(< strong >pyridin 3 yl strong >)methylthiophene 2 carboxamide (CAS No.< strong >886965066 strong >) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties makes it an attractive candidate for further exploration in drug discovery efforts aimed at addressing various diseases.
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